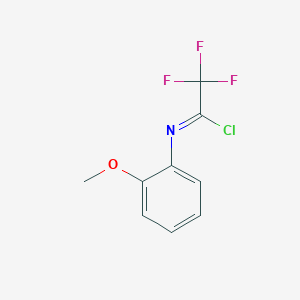
2,2,2-trifluoro-N-(2-methoxyphenyl)ethanecarbonimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trifluoro-N-(2-methoxyphenyl)ethanecarbonimidoyl chloride is an organic compound characterized by the presence of chlorine, fluorine, and methoxyphenyl groups
Vorbereitungsmethoden
The synthesis of 2,2,2-trifluoro-N-(2-methoxyphenyl)ethanecarbonimidoyl chloride typically involves the reaction of 1-chloro-2,2,2-trifluoroethane with 2-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Chemischer Reaktionen
2,2,2-trifluoro-N-(2-methoxyphenyl)ethanecarbonimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,2-trifluoro-N-(2-methoxyphenyl)ethanecarbonimidoyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoro-N-(2-methoxyphenyl)ethanecarbonimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2,2-trifluoro-N-(2-methoxyphenyl)ethanecarbonimidoyl chloride include:
1-chloro-2,2,2-trifluoroethane: Used as a refrigerant and solvent.
2-chloro-1,1,1-trifluoroethane: Known for its use in organic synthesis.
1,1,1-trichloro-2,2,2-trifluoroethane: Used in precision cleaning and as a solvent.
Eigenschaften
Molekularformel |
C9H7ClF3NO |
|---|---|
Molekulargewicht |
237.60 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-(2-methoxyphenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C9H7ClF3NO/c1-15-7-5-3-2-4-6(7)14-8(10)9(11,12)13/h2-5H,1H3 |
InChI-Schlüssel |
WZDYMUAGDOZJKY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N=C(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













